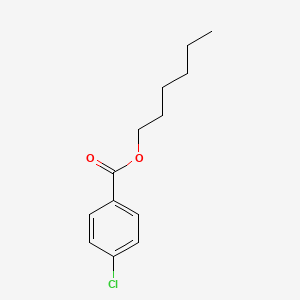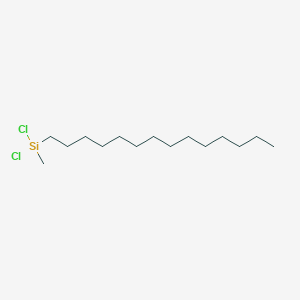
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of ether derivatives. This compound is characterized by the presence of two phenyl groups attached to an ethanone backbone, with a methoxyethoxy substituent. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with benzaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the product. The final product is purified through distillation or crystallization techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A similar compound with a simpler structure, used as a solvent and reagent.
Diethylene glycol monomethyl ether: Another related compound with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is unique due to its dual phenyl groups and methoxyethoxy substituent, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high solubility and stability .
Propiedades
Número CAS |
60503-96-0 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C17H18O3/c1-19-12-13-20-17(15-10-6-3-7-11-15)16(18)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
Clave InChI |
ATEHAYHPLRUBHW-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)



![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)



![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



